molecular formula C23H18N2OS B11667865 Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- CAS No. 327077-60-1

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-

Cat. No.: B11667865
CAS No.: 327077-60-1
M. Wt: 370.5 g/mol
InChI Key: MRIQLGKJMSQYQU-UHFFFAOYSA-N
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Description

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- is a thiazolylidene-derived benzamide featuring a substituted thiazole ring system. The compound’s core structure combines a benzamide moiety with a thiazolylidene scaffold, where the thiazole ring is substituted with a 4-methylphenyl group at position 3 and a phenyl group at position 4.

Properties

CAS No.

327077-60-1

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide

InChI

InChI=1S/C23H18N2OS/c1-17-12-14-20(15-13-17)25-21(18-8-4-2-5-9-18)16-27-23(25)24-22(26)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

MRIQLGKJMSQYQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- typically involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions. The reaction is carried out in the presence of an acid-binding agent such as triethylamine to prevent protonation of the raw materials. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction parameters and can significantly enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Hydrolysis

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions , yielding a carboxylic acid and an amine. This cleavage reaction is characteristic of amide functionality and can be catalyzed by enzymes or chemical agents.

Chemical Stability and Reactivity

Property Details
Molecular Formula C₂₃H₁₈N₂OS (estimated from structural data)
Molecular Weight ~375.49 g/mol
Key Functional Groups Amide bond, thiazole ring, aromatic phenyl substituents

Comparative Analysis of Structural Variants

Compound Key Features
N-(3,4-dimethyl-2-thiazolylidene)benzamide Antimicrobial activity, simpler substituents
4-Methyl-N-(4-phenyl-thiazol-2-yl)benzamide Anticancer potential, fewer aromatic groups
N-[4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide Enzyme inhibition studies, halogenated substituents

Spectral and Analytical Data

While specific spectroscopic data (e.g., NMR, IR) for this compound are not explicitly provided in the sources, structurally similar thiazole-benzamide derivatives often exhibit:

  • 1H NMR : Peaks corresponding to aromatic protons (~7–8 ppm) and thiazole ring protons .

  • 13C NMR : Signals for carbonyl carbons (~166 ppm) and aromatic carbons (~120–140 ppm) .

Scientific Research Applications

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Challenges :

  • Stabilizing the thiazolylidene tautomer during synthesis (cf. triazole-thione tautomerism in ) .
  • Introducing bulky substituents (e.g., 4-methylphenyl) without steric hindrance.

Physicochemical Properties and Spectral Characteristics

  • IR Spectroscopy : Thiazolylidene derivatives lack the νC=O band (~1660–1680 cm⁻¹) seen in benzohydrazides () but retain νC=S (1243–1258 cm⁻¹) and νNH (3150–3414 cm⁻¹) bands, similar to triazole-thiones .
  • NMR Spectroscopy : Aromatic protons in the 4-methylphenyl and phenyl groups would resonate at δ 7.5–8.2 ppm (cf. ), while the thiazolylidene NH proton may appear downfield (~δ 13.0 ppm) .

Computational and Theoretical Studies

employs DFT methods (B3LYP/6-31G(d,p)) to analyze triazolone derivatives, calculating Mulliken charges and HOMO-LUMO gaps. For the target compound, similar studies could predict:

  • Electrophilic Sites : The sulfur atom in the thiazolylidene ring may act as a nucleophilic center.
  • Aromatic Interactions : The phenyl and 4-methylphenyl groups may engage in π-π stacking, critical for ligand-receptor binding .

Biological Activity

Benzamide derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- (CAS: 327077-60-1) is a thiazole-based benzamide that exhibits significant potential in various biological applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H18N2OSC_{23}H_{18}N_{2}OS, with a molecular weight of approximately 370.467 g/mol. The structure features a thiazole ring linked to a benzamide moiety, which is essential for its biological activity.

PropertyValue
Molecular FormulaC23H18N2OS
Molecular Weight370.467 g/mol
CAS Number327077-60-1

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that similar thiazole-benzamide derivatives can induce cell cycle arrest in the G2/M phase and activate caspase pathways in cancer cells .

Antimicrobial Properties

Benzamide derivatives are known for their antimicrobial activities. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. In vitro studies have demonstrated that compounds with similar structures exhibit effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of benzamides are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound has shown potential in reducing inflammation in animal models by modulating the NF-kB signaling pathway .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of various thiazole derivatives, including benzamide analogs, reported significant inhibition of cell viability in MCF-7 breast cancer cells with IC50 values ranging from 5 to 15 µM .
  • Antibacterial Activity : An investigation into the antibacterial properties of thiazole-benzamide derivatives revealed that compounds similar to Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- displayed minimum inhibitory concentrations (MIC) below 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Mechanism : In a model of induced inflammation, treatment with thiazole-benzamide compounds resulted in a significant decrease in serum levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for this compound?

The synthesis of structurally related thiazole derivatives often involves multi-step reactions, such as condensation of substituted benzaldehydes with thiosemicarbazides or cyclization of thiourea intermediates. For example, describes the synthesis of thiazolidinone derivatives using reflux conditions with ethanol as a solvent and piperidine as a catalyst, achieving yields of 34–74% . Characterization typically combines melting point analysis, 1H^1 \text{H}/13C^13 \text{C} NMR, and elemental analysis to confirm purity and structural integrity. Ensure reproducibility by adhering to stoichiometric ratios and reaction times reported in analogous protocols .

Q. What safety protocols are critical when handling this compound?

Prior to synthesis, conduct a hazard analysis for reagents like dichloromethane, sodium pivalate, and mutagenic intermediates. emphasizes Ames testing for mutagenicity and recommends ventilation, personal protective equipment (PPE), and protocols for decomposing unstable intermediates (e.g., compound 3 in ). Reference Chapter 4 of Prudent Practices in the Laboratory for risk assessment frameworks .

Q. How can X-ray crystallography be applied to resolve its molecular structure?

Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal data. highlights SHELXL’s robustness for small-molecule refinement, even for twinned crystals. Preprocess data with WinGX ( ) and visualize results using ORTEP-3 ( ) to generate publication-quality thermal ellipsoid plots .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Discrepancies in 13C^13 \text{C} NMR chemical shifts may arise from tautomerism or solvent effects. Cross-validate using high-resolution mass spectrometry (HRMS) and computational tools (e.g., DFT calculations) to model electronic environments. demonstrates alignment of experimental and theoretical elemental analysis data to resolve ambiguities .

Q. What strategies improve synthetic yield and scalability?

Optimize reaction conditions by screening catalysts (e.g., piperidine vs. triethylamine) and solvents (e.g., ethanol vs. acetonitrile). notes that anhydrous acetone with K2CO3\text{K}_2\text{CO}_3 enhances nucleophilic substitution efficiency. For scalability, consider flow chemistry adaptations to mitigate exothermic risks identified in .

Q. What mechanistic insights exist for key reactions involving the thiazolylidene core?

The thiazole ring formation likely proceeds via a cyclocondensation mechanism. Isotopic labeling (e.g., 15N^{15} \text{N}-thiourea) can track nitrogen incorporation, while in situ IR spectroscopy monitors intermediate species. ’s synthesis of 2,4-dioxothiazolidin derivatives suggests a Knoevenagel-like condensation pathway .

Q. How can advanced crystallographic methods address challenges in structural refinement?

For high-resolution or twinned data, employ SHELXL’s twin refinement options ( ). Use the Hooft parameter in PLATON to validate twinning fractions. For charge density analysis, combine high-resolution datasets with multipole refinement in MOLLY .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals.
  • Software Tools : SHELX (structure solution), WinGX (data integration), and ORTEP-3 (visualization) are industry standards .
  • Safety Compliance : Follow ACS guidelines for mutagenic compounds () and document waste disposal per local regulations .

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